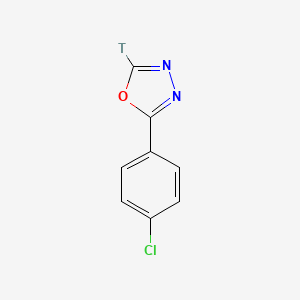
1,3,4-Oxadiazole-2(3H)-thione,5-(4-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Oxadiazole-2(3H)-thione,5-(4-chlorophenyl)- is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing three heteroatoms: one oxygen and two nitrogen atomsOxadiazoles are known for their diverse biological activities, making them valuable in medicinal chemistry and other scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole-2(3H)-thione,5-(4-chlorophenyl)- typically involves the cyclization of acylthiosemicarbazide derivatives. One common method includes the reaction of 4-chlorobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the desired oxadiazole ring . The reaction conditions often require refluxing the mixture for several hours, followed by neutralization and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione,5-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the chlorophenyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Aplicaciones Científicas De Investigación
1,3,4-Oxadiazole-2(3H)-thione,5-(4-chlorophenyl)- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits antimicrobial, anti-inflammatory, and anticancer activities.
Biology: In biological research, the compound is used to study enzyme inhibition, protein interactions, and cellular pathways.
Industry: The compound is used in the synthesis of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione,5-(4-chlorophenyl)- involves its interaction with various molecular targets. The compound can inhibit enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), leading to the disruption of cellular processes and inhibition of cancer cell proliferation . Additionally, the compound can interact with nucleic acids and proteins, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Oxadiazole-2-thione derivatives: These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring.
1,3,4-Oxadiazole-2-amines: These compounds have an amino group instead of a thione group, such as 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine.
Uniqueness
1,3,4-Oxadiazole-2(3H)-thione,5-(4-chlorophenyl)- is unique due to its specific combination of the oxadiazole ring and the 4-chlorophenyl group. This combination enhances its biological activity and chemical reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C8H5ClN2O |
|---|---|
Peso molecular |
182.60 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5-tritio-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H/i5T |
Clave InChI |
AYUDXVQMLKGODN-XHHURNKPSA-N |
SMILES isomérico |
[3H]C1=NN=C(O1)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC(=CC=C1C2=NN=CO2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


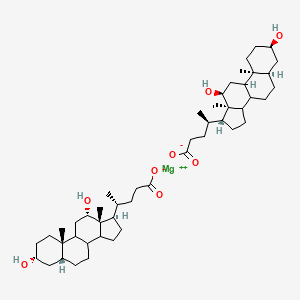
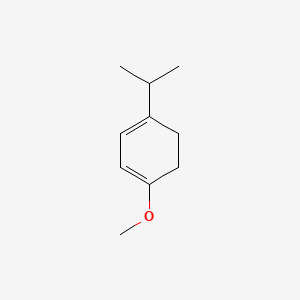
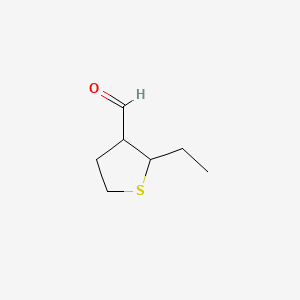
![[2-Hydroxy-3-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propyl] 4-methylbenzenesulfonate](/img/structure/B13836878.png)
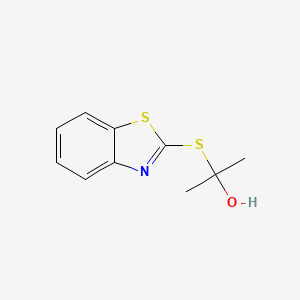
![1,1-Dimethylethyl 3-azido-4-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate](/img/structure/B13836885.png)
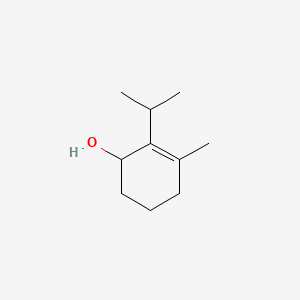
![[5-Hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate](/img/structure/B13836893.png)
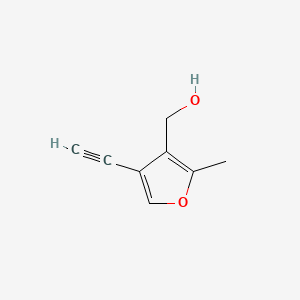
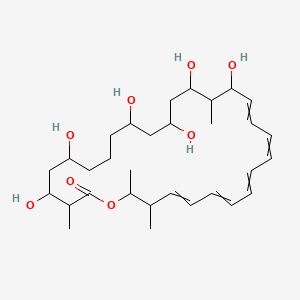
![2-[N-(2-cyanoethyl)-4-[(2-cyano-3-nitrophenyl)diazenyl]anilino]ethyl acetate](/img/structure/B13836916.png)
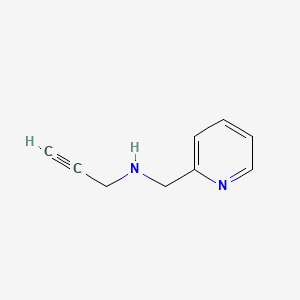
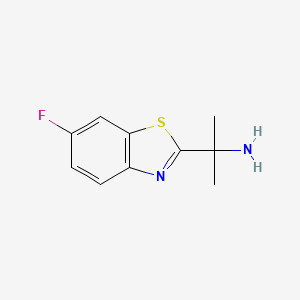
![(1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione](/img/structure/B13836941.png)
